

Comparative Analysis of RD162 (Enzalutamide) Binding Kinetics to the Androgen Receptor

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Compound of Interest		
	4-[7-[4-cyano-3-	
	(trifluoromethyl)phenyl]-8-oxo-6-	
Compound Name:	sulfanylidene-5,7-	
	diazaspiro[3.4]octan-5-yl]-2-fluoro-	
	N-methylbenzamide	
Cat. No.:	B1662965	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the binding kinetics of RD162 (enzalutamide) to the androgen receptor (AR), benchmarked against other significant anti-androgen agents, bicalutamide and ARN-509 (apalutamide). The following sections present quantitative binding affinity data, comprehensive experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding Kinetics

The binding affinity of an antagonist to its receptor is a critical determinant of its potency and efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium inhibition constant (Ki). A lower IC50 or Ki value indicates a higher binding affinity.

The available data from various studies consistently demonstrates that RD162 (enzalutamide) and ARN-509 (apalutamide) possess a significantly higher binding affinity for the androgen receptor compared to the first-generation anti-androgen, bicalutamide. While a definitive head-to-head study providing Ki values for all three compounds under identical experimental conditions is not readily available in the public domain, the compilation of data from multiple sources allows for a robust comparative assessment.



Compound	IC50 (nM)	Relative Affinity vs. Bicalutamide	Assay Type	Source
RD162 (Enzalutamide)	36	5-8 fold higher	Cellular Assay (LNCaP cells)	[No source found]
21.4 ± 4.4	~7.5 fold higher	Competitive displacement of 18F-FDHT	[No source found]	
666.8	8 fold higher	Cellular Thermal Shift Assay (CETSA)	[No source found]	_
Bicalutamide	160	1 (Reference)	Competitive displacement of 18F-FDHT	[No source found]
~159-243	1 (Reference)	Not Specified	[1]	
ARN-509 (Apalutamide)	16	7-10 fold higher	Cell-free assay	[No source found]
150	7-10 fold higher	Cellular Assay (LNCaP cells overexpressing AR)	[2]	
20.6	12 fold higher	Cellular Thermal Shift Assay (CETSA)	[No source found]	

Note on Data Interpretation: The IC50 values presented are from different experimental setups (e.g., cell-free vs. cellular assays, different radioligands, and cell lines), which can influence the absolute values. Therefore, the relative affinity provides a more consistent measure for comparison. The data unequivocally shows the superior binding affinity of the second-generation anti-androgens, enzalutamide and apalutamide, over bicalutamide. Information on the dissociation rates (k_off) for these compounds is not widely available in the reviewed literature.



Experimental Protocols

The determination of binding kinetics for androgen receptor antagonists is typically performed using competitive binding assays. Below is a detailed, generalized protocol for a radioligand competitive binding assay.

Protocol: Androgen Receptor Competitive Radioligand Binding Assay

1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., RD162) to the androgen receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

2. Materials:

- Androgen Receptor Source: Cytosol from rat ventral prostate or recombinant human androgen receptor.
- Radioligand: A high-affinity radiolabeled androgen, such as [3H]-Mibolerone or [18F]-16β-fluoro-5α-dihydrotestosterone (18F-FDHT).
- Test Compounds: RD162 (enzalutamide), bicalutamide, ARN-509 (apalutamide), and a known standard (e.g., unlabeled dihydrotestosterone DHT).
- Buffers: Tris-based buffers (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol).
- Separation Medium: Hydroxylapatite (HAP) slurry or charcoal-dextran suspension to separate bound from free radioligand.
- Scintillation Cocktail and Counter.

3. Procedure:

- Receptor Preparation:
 - Prepare cytosol from homogenized rat ventral prostates by ultracentrifugation.



- Determine the protein concentration of the cytosol preparation using a standard protein assay (e.g., Bradford assay).
- Competitive Binding Assay:
 - Set up assay tubes containing a fixed amount of androgen receptor preparation.
 - Add increasing concentrations of the unlabeled test compound (e.g., RD162) or the reference standard (DHT).
 - Add a fixed, saturating concentration of the radioligand to all tubes.
 - Include control tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a large excess of unlabeled standard).
 - Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
- · Separation of Bound and Free Ligand:
 - Add the HAP slurry or charcoal-dextran suspension to each tube to adsorb the free radioligand.
 - Incubate for a short period and then centrifuge to pellet the adsorbent.
- Quantification:
 - Measure the radioactivity in the supernatant (bound radioligand) using a liquid scintillation counter.

4. Data Analysis:

- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

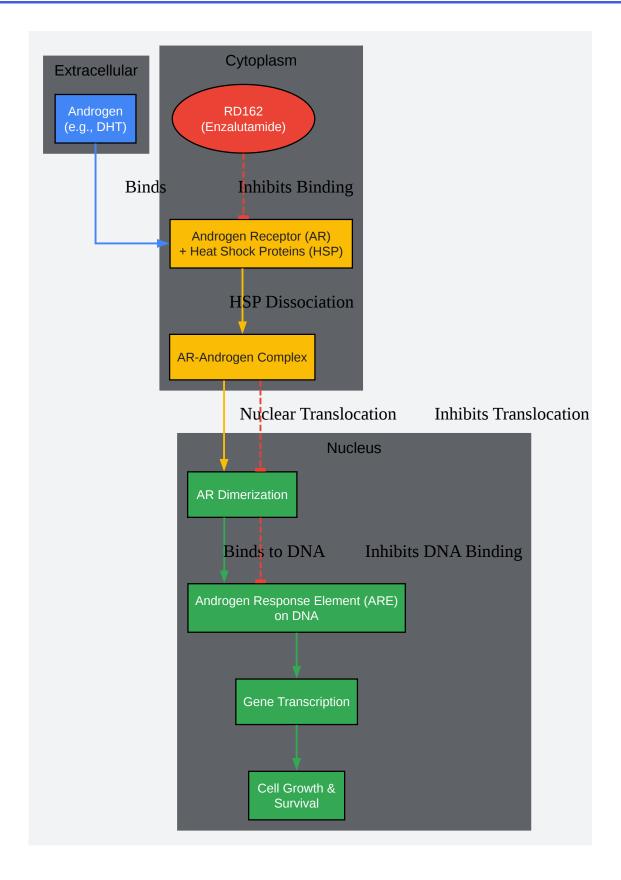


- Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
 the concentration of the radioligand and Kd is the dissociation constant of the radioligand for
 the receptor.

Visualizations

Androgen Receptor Signaling Pathway and Antagonist Intervention



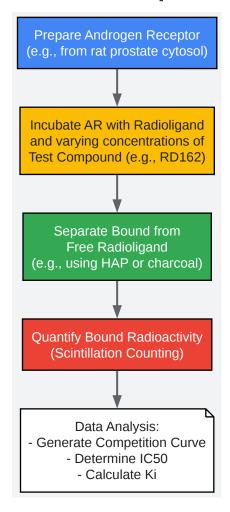


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Caption: Androgen receptor signaling and points of inhibition by RD162.



Experimental Workflow for Competitive Binding Assay



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Caption: Workflow of a competitive androgen receptor binding assay.

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